molecular formula C5H4ClNO5S B2562639 2-Chloro-5-sulfamoylfuran-3-carboxylic acid CAS No. 2138410-16-7

2-Chloro-5-sulfamoylfuran-3-carboxylic acid

Cat. No.: B2562639
CAS No.: 2138410-16-7
M. Wt: 225.6
InChI Key: BOTOQTVQGHMWCC-UHFFFAOYSA-N
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Description

2-Chloro-5-sulfamoylfuran-3-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with chloro, sulfamoyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-sulfamoylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of silver carbonate (Ag2CO3) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to mediate the cyclization of 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-sulfamoylfuran-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-5-sulfamoylfuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-sulfamoylfuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways depend on the specific biological context and target .

Comparison with Similar Compounds

    5-Sulfamoylfuran-2-carboxylic acid: Lacks the chloro substitution.

    2-Chloro-3-carboxyfuran: Lacks the sulfamoyl group.

    2,5-Dichlorofuran-3-carboxylic acid: Contains an additional chloro group.

Uniqueness: 2-Chloro-5-sulfamoylfuran-3-carboxylic acid is unique due to the combination of chloro, sulfamoyl, and carboxylic acid groups on the furan ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-5-sulfamoylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO5S/c6-4-2(5(8)9)1-3(12-4)13(7,10)11/h1H,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTOQTVQGHMWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1C(=O)O)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138410-16-7
Record name 2-chloro-5-sulfamoylfuran-3-carboxylic acid
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